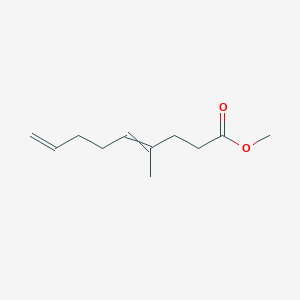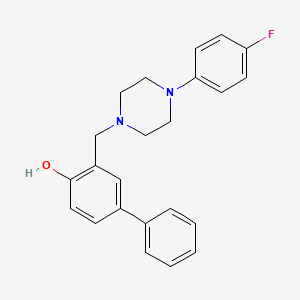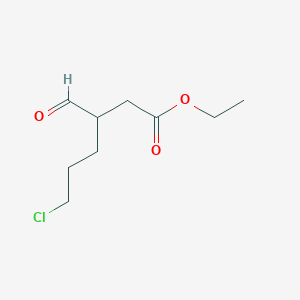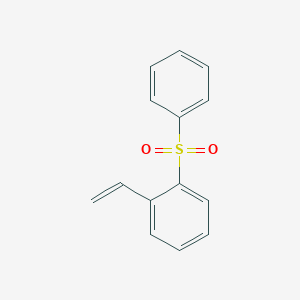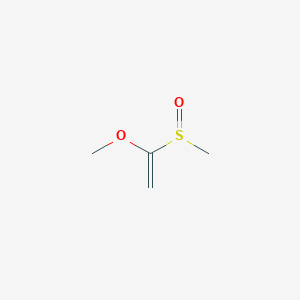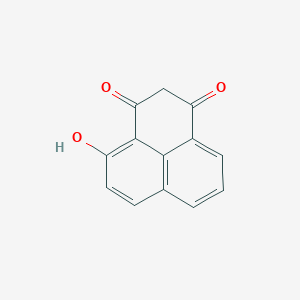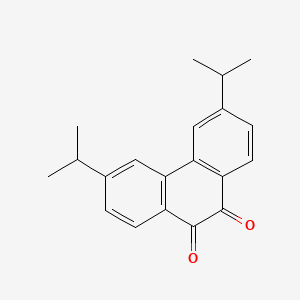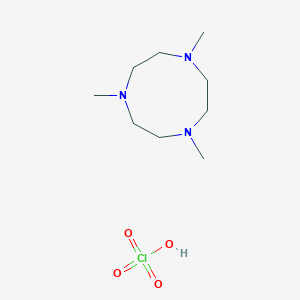
Perchloric acid;1,4,7-trimethyl-1,4,7-triazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;1,4,7-trimethyl-1,4,7-triazonane: is a compound that combines perchloric acid (HClO4) with 1,4,7-trimethyl-1,4,7-triazacyclononane (C9H21N3). Perchloric acid is a strong acid commonly used in analytical chemistry, while 1,4,7-trimethyl-1,4,7-triazacyclononane is a tridentate ligand known for its ability to form stable complexes with transition metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,7-Trimethyl-1,4,7-triazacyclononane can be synthesized through the methylation of 1,4,7-triazacyclononane (TACN) using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Perchloric acid is industrially produced by the anodic oxidation of aqueous chlorine at a platinum electrode. This method avoids the formation of salts and allows for the direct production of perchloric acid .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,7-Trimethyl-1,4,7-triazacyclononane primarily undergoes complexation reactions with metal ions. It forms stable complexes with transition metals such as silver, sodium, and potassium .
Common Reagents and Conditions:
Oxidation: Not typically involved in oxidation reactions.
Reduction: Not typically involved in reduction reactions.
Major Products: The major products formed from these reactions are metal-ligand complexes, which can have various applications in coordination chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4,7-Trimethyl-1,4,7-triazacyclononane is used as a ligand in the preparation of transition metal complexes.
Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in biological and medicinal research. It can be used to study metal ion transport and storage in biological systems .
Industry: In industry, perchloric acid is used in the preparation of perchlorate salts, which have applications in rocket propellants and explosives .
Wirkmechanismus
The mechanism by which 1,4,7-trimethyl-1,4,7-triazacyclononane exerts its effects involves the formation of coordination complexes with metal ions. The nitrogen atoms in the ligand donate electron pairs to the metal ion, forming a stable complex. This interaction can influence the reactivity and properties of the metal ion, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
1,4,7-Triazacyclononane (TACN): The parent compound of 1,4,7-trimethyl-1,4,7-triazacyclononane, known for forming stable complexes with metal ions.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Another aza-crown ether with similar complexation properties.
Uniqueness: 1,4,7-Trimethyl-1,4,7-triazacyclononane is unique due to its methyl groups, which increase the steric bulk and influence the stability and selectivity of the metal complexes it forms. This makes it particularly useful in applications requiring specific metal-ligand interactions .
Eigenschaften
CAS-Nummer |
111886-78-3 |
|---|---|
Molekularformel |
C9H22ClN3O4 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
perchloric acid;1,4,7-trimethyl-1,4,7-triazonane |
InChI |
InChI=1S/C9H21N3.ClHO4/c1-10-4-6-11(2)8-9-12(3)7-5-10;2-1(3,4)5/h4-9H2,1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
XSPWWJLDTBUEPO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CCN(CC1)C)C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)

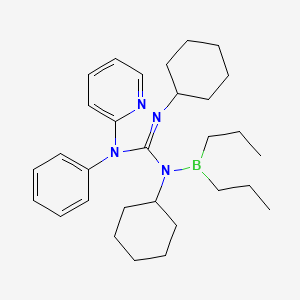
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
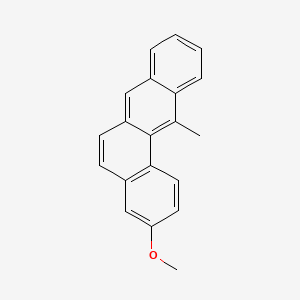
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
